Hydrogen Bond Donor Count Reduction: N-Ethyl vs. N-H Indole-2-carboxylic Acids
The N-ethyl substitution on 1-ethyl-3-methyl-1H-indole-2-carboxylic acid reduces the hydrogen bond donor (HBD) count to 1 (carboxylic acid O-H only), compared to 2 HBDs for 3-methylindole-2-carboxylic acid (CAS 10590-73-5), which retains the indole N-H in addition to the carboxylic acid. This reduction in HBD count is predicted to enhance passive membrane permeability, a critical parameter for cell-based assay performance. The predicted LogP for the target compound is estimated at approximately 2.8–3.3 (based on the analog ethyl 3-methyl-1H-indole-2-carboxylate, which has a measured LogP of 3.56 but lacks the free acid), compared to 2.17 for 3-methylindole-2-carboxylic acid . The increased lipophilicity combined with reduced HBD count positions the target compound as more membrane-permeable while retaining the acid functionality for target engagement.
| Evidence Dimension | Hydrogen bond donor count and logP |
|---|---|
| Target Compound Data | HBD = 1 (carboxylic acid only); estimated LogP ~2.8–3.3 (predicted range for N-ethyl indole-2-carboxylic acid scaffold based on analog data) |
| Comparator Or Baseline | 3-Methylindole-2-carboxylic acid (CAS 10590-73-5): HBD = 2 (indole N-H + carboxylic acid); LogP = 2.17 (measured). Ethyl 3-methyl-1H-indole-2-carboxylate (CAS 26304-51-8): HBD = 1 (indole N-H only); LogP = 3.56 (measured). |
| Quantified Difference | HBD count reduced by 1 relative to N-H acid analog. LogP increased by approximately 0.6–1.1 log units vs. N-H acid analog. LogP decreased by approximately 0.3–0.8 log units vs. N-H ethyl ester analog. |
| Conditions | Physicochemical property comparison using measured LogP values for analogs sourced from Chemsrc and ChemicalBook databases. HBD count derived from structural analysis. |
Why This Matters
Reduced HBD count improves predicted membrane permeability, which is critical for intracellular target engagement in cell-based assays, while the free acid retains the ability to form ionic interactions with basic residues in target binding pockets.
